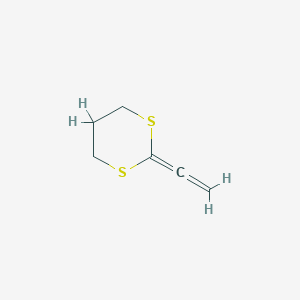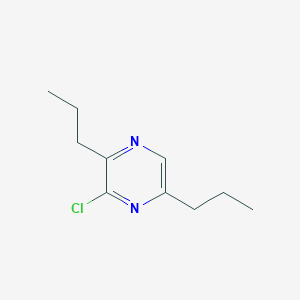
3-Chloro-2,5-dipropylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,5-dipropylpyrazine is an organic compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,5-dipropylpyrazine can be achieved through several methods. One common approach involves the chlorination of 2,5-dipropylpyrazine. This can be done using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,5-dipropylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or potassium thiolate (KSR) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-2,5-dipropylpyrazine, while oxidation may produce this compound N-oxide.
Applications De Recherche Scientifique
3-Chloro-2,5-dipropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,5-dipropylpyrazine involves its interaction with specific molecular targets and pathways. The chlorine atom and propyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dipropylpyrazine: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
3-Chloro-2,5-dimethylpyrazine: Similar structure but with methyl groups instead of propyl groups, leading to variations in physical and chemical properties.
3-Chloro-2,5-diphenylpyrazine:
Uniqueness
3-Chloro-2,5-dipropylpyrazine is unique due to the presence of both chlorine and propyl groups, which confer specific chemical behaviors and potential uses. Its ability to undergo various reactions and form stable complexes makes it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
78754-66-2 |
|---|---|
Formule moléculaire |
C10H15ClN2 |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
3-chloro-2,5-dipropylpyrazine |
InChI |
InChI=1S/C10H15ClN2/c1-3-5-8-7-12-9(6-4-2)10(11)13-8/h7H,3-6H2,1-2H3 |
Clé InChI |
JOCKNJQKXDBRRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C(C(=N1)Cl)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


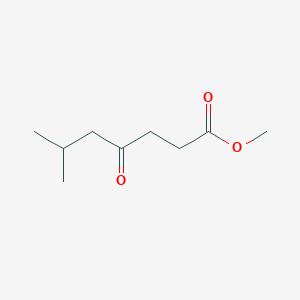
silane](/img/structure/B14431490.png)
![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
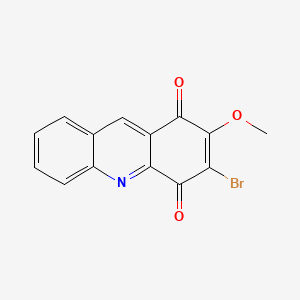
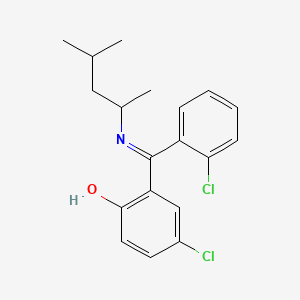


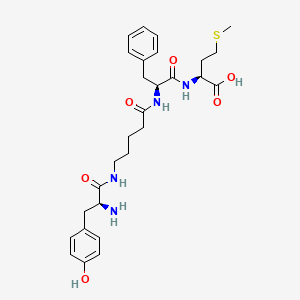
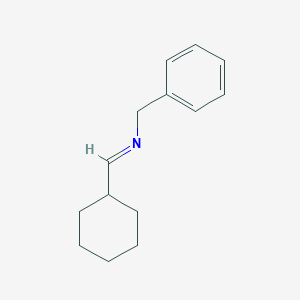
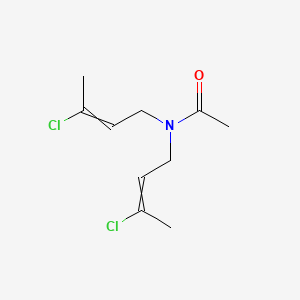
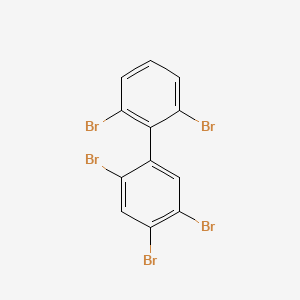
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
